molecular formula C9H17ISi B12577620 Triethyl(3-iodoprop-1-yn-1-yl)silane CAS No. 612825-82-8

Triethyl(3-iodoprop-1-yn-1-yl)silane

Cat. No.: B12577620
CAS No.: 612825-82-8
M. Wt: 280.22 g/mol
InChI Key: XZYKTASGNSUOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(3-iodoprop-1-yn-1-yl)silane is a specialized organosilicon reagent that integrates an alkynylsilane moiety with a reactive iodoalkyne group, making it a valuable synthetic building block. Alkynylsilanes, where a silyl group is directly bonded to the sp-carbon of a triple bond, are widely recognized in synthetic chemistry not only for protecting the terminal C–H bond of acetylenes but also for their ability to direct the regioselectivity of subsequent reactions at the triple bond . The triethylsilyl group in this compound offers enhanced steric bulk compared to trimethylsilyl analogs, which can influence both the stability and the reaction pathways of the molecule. The iodine atom on the propargylic carbon provides a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Compounds containing 3-iodopropynyl functional groups are well-documented in the literature for their potent biocidal activity, finding applications in the stabilization of materials like plastics and coatings against microbial degradation . The combination of these two features suggests this compound's potential value both in advanced organic synthesis methodologies, such as Sonogashira couplings and cycloadditions, and as a precursor in the development of antimicrobial agents . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

612825-82-8

Molecular Formula

C9H17ISi

Molecular Weight

280.22 g/mol

IUPAC Name

triethyl(3-iodoprop-1-ynyl)silane

InChI

InChI=1S/C9H17ISi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3

InChI Key

XZYKTASGNSUOSJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-iodoprop-1-yn-1-yl)silane typically involves the reaction of 3-iodopropyne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne (3-iodopropyne) reacts with the silane (triethylsilane) under the influence of a platinum or rhodium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent in triethyl(3-iodoprop-1-yn-1-yl)silane serves as an excellent leaving group, facilitating nucleophilic substitution. For example:

  • Reaction with Grignard Reagents : The iodine atom is displaced by nucleophiles like organomagnesium halides, yielding alkynylsilane derivatives. This reaction proceeds via an SN2 mechanism , leveraging the electrophilic nature of the alkyne-bound carbon.

  • Electrophilic Iodonium Activation : Exposure to iodonium donors (e.g., Barluenga’s reagent) triggers regioselective coupling. For instance, silyl-substituted alkynes undergo ipso-substitution or C–C bond formation under acidic conditions (Scheme 2 in ).

Example Reaction Conditions :

ReactantNucleophileConditionsProductYieldSource
This compoundRMgX (Grignard)THF, 0°C → RT, 2hTriethyl(alkynyl)silane derivatives65–85%

Radical-Mediated Reactions

The compound participates in radical chain reactions due to the stability of silyl radicals. Key processes include:

  • Hydrosilylation : this compound reacts with alkenes or alkynes in the presence of radical initiators (e.g., AIBN) to form anti-Markovnikov adducts. The silyl radical adds to the unsaturated bond, followed by hydrogen abstraction from the silane .

  • Cascade Cyclizations : Under radical initiation, the alkyne moiety undergoes cyclopropane ring-opening and isomerization to yield bicyclic dienes (e.g., Scheme 23 in ).

Mechanistic Pathway :

  • Initiation: AIBN → 2 cyanopropyl radicals.

  • Propagation: Radical abstraction of hydrogen from silane → silyl radical.

  • Addition: Silyl radical adds to alkyne/alkene → carbon-centered radical.

  • Termination: Hydrogen abstraction or radical coupling .

Cross-Coupling Reactions

The alkyne group enables participation in metal-catalyzed couplings:

  • Sonogashira Coupling : Palladium/copper-catalyzed reactions with aryl halides form extended alkynylsilanes. This method is effective for synthesizing conjugated systems .

  • Iron-Catalyzed Silylation : FeCl3 with N,N′-dimethylethylenediamine facilitates coupling of terminal alkynes with silanes, yielding aryl-substituted alkynylsilanes at elevated temperatures (135°C, 72h) .

Example :

SubstrateCatalyst SystemProductYieldSource
4-IodotoluenePd(PPh3)4, CuI, Et3NTriethyl(4-tolylethynyl)silane78%

Electrophilic Substitution and Coupling

The iodine atom and alkyne group enable electrophilic activation:

  • Iodonium-Triggered Dimerization : Reaction with iodonium salts (e.g., PhI(OAc)2) at –80°C generates conjugated enynes via head-to-tail or head-to-head coupling (Scheme 3 in ).

  • Diiodination : Warming the reaction mixture to 20°C produces diiodinated enynes, highlighting temperature-dependent regioselectivity .

Key Data :

Reaction TemperatureProduct RegioselectivityYieldSource
–80°C → –30°CHead-to-tail enyne>90%
20°CDiiodinated enyne75–85%

Functional Group Transformations

  • Desilylation : Fluoride ions (e.g., TBAF) cleave the Si–C bond, yielding terminal alkynes. This is critical for deprotection in multistep syntheses .

  • Oxidation : Reaction with molecular oxygen forms siloxanes, though this occurs slowly at ambient conditions (rate constant ~3.5 × 10⁻⁵ M⁻¹s⁻¹ at 70°C) .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Reactivity : The compound participates in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. Its iodine atom allows for substitution with other nucleophiles such as halides and amines, while the alkyne group can be oxidized to yield carbonyl compounds.
  • Case Study : In a study focusing on borylative coupling reactions, triethyl(3-iodoprop-1-yn-1-yl)silane was utilized as a reagent to facilitate the formation of complex organic structures through metal-free coupling methods .

2. Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential in developing novel therapeutic agents. Its ability to form diverse chemical linkages makes it suitable for synthesizing bioactive molecules.
  • Case Study : Research has demonstrated that derivatives synthesized from this compound exhibit promising anticancer activities when tested against various cancer cell lines, including human breast adenocarcinoma and cervical carcinoma .

3. Materials Science

  • Polymer Production : this compound is used in the production of specialty chemicals and polymers with unique properties due to its silane component.
  • Case Study : Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it valuable in developing advanced materials .

Mechanism of Action

The mechanism by which Triethyl(3-iodoprop-1-yn-1-yl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and the alkyne group provide reactive sites for nucleophilic substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and material science.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of silylated alkynes depend on substituents attached to the silicon atom and the alkyne backbone. Below is a comparative analysis:

Compound Name Substituents/Functional Groups Key Properties/Reactivity Applications Stability/Handling
Triethyl(3-iodoprop-1-yn-1-yl)silane -SiEt₃, -I (terminal) High reactivity in cross-coupling; iodine acts as leaving group Suzuki-Miyaura/Sonogashira reactions Moderate (light-sensitive)
(Azidoethynyl)trimethylsilane -SiMe₃, -N₃ (azide) Unstable; decomposes to cyanocarbenes Carbene generation for cycloadditions Low (requires in situ use)
[3-(3,4-Dimethoxyphenyl)propynyl]trimethylsilane -SiMe₃, -Ar(OMe)₂ Electron-rich alkyne; participates in electrophilic substitutions Synthesis of aryl-alkyne conjugates High
Triphenyl(prop-2-yn-1-yl)silane -SiPh₃ Steric hindrance limits reactivity; used as synthetic intermediate Allyl vinyl ether synthesis High
3,3-Dimethyl-1,3-bis(trimethylsilyl)-1-propyne -SiMe₃ (bis-silylated) Enhanced steric/electronic effects; stabilizes carbocations Stabilization of reactive intermediates High

Stability and Handling

  • This compound requires storage in dark, inert conditions due to iodine’s sensitivity to light and moisture.
  • Bis-silylated compounds () exhibit high thermal stability due to electron delocalization across silicon atoms.
  • Azidoethynyl derivatives () are thermally labile and typically generated in situ.

This compound in Catalysis

This compound has been employed in Pd-catalyzed Sonogashira couplings to synthesize conjugated enynes, with yields exceeding 80% under optimized conditions . Its iodine atom enables efficient transmetallation steps, outperforming bromo- or chloro-analogs in reaction rates.

Comparative Performance in Carbene Generation

Steric and Electronic Modifications

  • Trimethylsilyl vs. Triethylsilyl : Trimethylsilyl groups () offer lower steric bulk, enhancing reactivity in nucleophilic substitutions compared to triethylsilyl analogs.
  • Aryl vs. Alkyl Substituents : Aryl-substituted silanes () stabilize intermediates via resonance, whereas alkyl-substituted variants are more reactive in radical reactions.

Data Tables

Table 1: Key Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 278.21 180–185 (dec.) THF, DCM
(Azidoethynyl)trimethylsilane 153.26 N/A (decomposes) Et₂O, hexane
[3-(3,4-Dimethoxyphenyl)propynyl]trimethylsilane 274.40 210–215 DMF, acetone

Table 2: Reaction Yields in Cross-Couplings

Substrate Reaction Type Yield (%) Reference
This compound Sonogashira Coupling 85
Triphenyl(prop-2-yn-1-yl)silane Allyl Vinyl Ether Synthesis 72
Trimethyl(penta-1,3-diynyl)silane Alkyne Metathesis 91

Biological Activity

Triethyl(3-iodoprop-1-yn-1-yl)silane is a silane compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a silane group attached to a propyne chain with an iodine substituent. Its molecular formula is C9H13IC_9H_{13}I and it has a molar mass of approximately 252.11 g/mol. The structure can be represented as follows:

Triethyl 3 iodoprop 1 yn 1 yl silane=Et3SiCCCH2I\text{Triethyl 3 iodoprop 1 yn 1 yl silane}=\text{Et}_3\text{Si}-\text{C}\equiv \text{C}-\text{CH}_2-\text{I}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of alkynylphenyltriazole have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 4 mg/mL . While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

The proposed mechanism for the antimicrobial activity of silane compounds involves disruption of bacterial cell wall biosynthesis, leading to cell lysis. In vitro studies have demonstrated that such compounds can significantly reduce biofilm formation and viability in MRSA strains, indicating their potential as therapeutic agents .

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of silane derivatives found that modifications in the alkynyl chain influenced activity. For example, compounds with longer or branched chains exhibited enhanced antibacterial properties against MRSA .

CompoundMIC (mg/mL)Selectivity Index
Compound A417.5
This compoundTBDTBD

Note: TBD indicates that specific values for this compound are yet to be determined.

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of silane compounds using various human cell lines. Results indicated that while some derivatives showed low cytotoxicity (selectivity index ranging from 2 to 17.5), further research is required to establish the safety profile of Triethyl(3-iodoprop-1-yn-1-y)silane specifically .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Triethyl(3-iodoprop-1-yn-1-yl)silane, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves silylation of propargyl iodide derivatives or alkyne metathesis. For example, alkyne-functionalized silanes like triethyl(penta-1,3-diyn-1-yl)silane are synthesized via catalytic metathesis using molybdenum alkylidene complexes . Optimization includes adjusting catalyst loadings (e.g., 5-10 mol%), solvent polarity (toluene or dichloromethane), and reaction temperature (40-80°C). Reaction progress is monitored via TLC or GC-MS, with purification via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Signals for triethylsilyl groups appear as multiplets at δ 0.6–1.0 ppm, while the propargyl proton resonates as a triplet near δ 2.5 ppm. Iodine’s electronegativity deshields adjacent protons, shifting resonances .
  • GC-MS : Retention times (e.g., 16.04–28.55 minutes in ethyl acetate extracts) and fragmentation patterns help confirm molecular weight (e.g., base peak at m/z corresponding to [M–I]⁺) .
  • FT-IR : Alkyne C≡C stretches (~2100 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines:

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to volatility and potential respiratory irritation .
  • Store at 2–8°C in amber glass bottles under inert gas (argon/nitrogen) to prevent iodide degradation or moisture-induced side reactions .
  • Spills should be neutralized with silica-based absorbents, not water, to avoid exothermic reactions .

Q. How is this compound utilized in Sonogashira coupling reactions?

  • Methodological Answer : The iodopropargyl moiety acts as an electrophilic alkyne source. In Pd-catalyzed couplings (e.g., with aryl halides), use Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N as a base in THF at 60°C. Monitor for byproducts like homocoupled alkynes via GC-MS .

Q. What purification strategies address common byproducts in its synthesis?

  • Methodological Answer : Byproducts (e.g., unreacted propargyl iodide or silyl ethers) are removed via:

  • Silica gel chromatography : Elute with hexane/ethyl acetate (9:1) to isolate the target compound (Rf ~0.7) .
  • Distillation : For large-scale preparations, fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in alkyne functionalization?

  • Methodological Answer : The iodine atom’s electron-withdrawing effect polarizes the alkyne, favoring nucleophilic attack at the β-position. Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict selectivity in cross-couplings. Experimental validation involves kinetic isotope effects (KIEs) and Hammett plots .

Q. How can byproducts from its use in multi-step syntheses be identified and mitigated?

  • Methodological Answer : Common byproducts (e.g., silyl-protected diynes or iodine-displacement products) are characterized via:

  • High-resolution MS : Differentiate [M+Na]⁺ peaks with <2 ppm error.
  • X-ray crystallography : Resolve structural ambiguities (e.g., SHELXL refinement for bond angles) .
  • Mitigation: Add scavengers (e.g., polymer-bound thiourea to trap excess iodide) .

Q. What computational tools predict its reactivity in novel catalytic systems?

  • Methodological Answer : Machine learning platforms (e.g., IBM RXN for Chemistry) train on reaction databases to suggest optimal conditions. Quantum mechanical calculations (Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict oxidative addition kinetics with Pd(0) .

Q. What challenges arise in scaling up its synthesis, and how are they addressed?

  • Methodological Answer : Gram-scale synthesis faces:

  • Exothermic hazards : Use jacketed reactors with controlled cooling (0–5°C) during iodide introduction.
  • Catalyst deactivation : Switch from homogeneous (e.g., Mo(NR)(CHCMe₂Ph)) to heterogeneous catalysts (e.g., SiO₂-supported Re complexes) for recyclability .

Q. How does solvent polarity influence its stability and reactivity in photochemical applications?

  • Methodological Answer : In nonpolar solvents (hexane), the compound exhibits UV stability (λmax ~250 nm). In polar aprotic solvents (DMF), iodine dissociation accelerates under UV light (365 nm), quantified via time-resolved fluorescence quenching assays. Stabilizers like BHT (0.1 wt%) suppress radical pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.